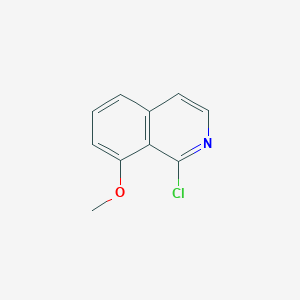![molecular formula C22H28N2O5S2 B2849502 4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-30-5](/img/structure/B2849502.png)
4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a spirocyclic compound, which means it has two rings that share a single atom . The “mesitylsulfonyl” and “phenylsulfonyl” groups are types of sulfonyl groups attached to mesityl and phenyl groups, respectively. Sulfonyl groups are commonly used in organic chemistry due to their ability to increase the solubility of compounds in water and their potential for various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a spirocyclic core with one oxygen atom and two nitrogen atoms, and with mesitylsulfonyl and phenylsulfonyl groups attached. The exact 3D structure and stereochemistry would depend on the specific synthesis methods used .Chemical Reactions Analysis
The sulfonyl groups in this compound could potentially undergo a variety of chemical reactions, including substitution and elimination reactions. The spirocyclic core could also potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar sulfonyl groups, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Orientational Effects in Synthesis : Research has shown the influence of phenylsulfonyl groups in the thermal cyclization of dihydroxyketone equivalents, leading to the preferential formation of specific stereoisomers. This demonstrates the importance of sulfonyl groups in directing chemical reactions towards desired outcomes (Alzérreca et al., 1990).
- Stereochemically Controlled Synthesis : The acid-catalyzed phenylsulfanyl migration has been utilized for the stereochemically controlled synthesis of dioxaspirodecanes and oxathiaspirodecanes, highlighting the versatility of sulfonyl and phenyl groups in synthesizing complex molecules with specific stereochemistry (Eames et al., 1996).
Chemical Reactivity and Applications
- Cycloaddition Reactions : Studies on allenynes with phenylsulfonyl functionalities have demonstrated efficient formations of bicyclic compounds through thermal [2+2] cycloaddition, underscoring the potential of sulfonyl-containing compounds in synthesizing bicyclic frameworks with applications in materials science and organic synthesis (Mukai et al., 2007).
- Supramolecular Arrangements : The synthesis and analysis of cyclohexane-spirohydantoin derivatives have been explored, revealing how substituents on the cyclohexane ring influence supramolecular arrangements. Such insights are valuable for designing new materials with specific physical properties (Graus et al., 2010).
Materials Science
- Proton Exchange Membranes : New sulfonated poly(ether sulfone)s have been developed for fuel cell applications, indicating the relevance of sulfone and sulfonyl groups in the design of high-performance materials for energy applications (Matsumoto et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
8-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c1-17-15-18(2)21(19(3)16-17)31(27,28)24-13-14-29-22(24)9-11-23(12-10-22)30(25,26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHGYNGQPJDGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-(naphthalen-1-yl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2849424.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
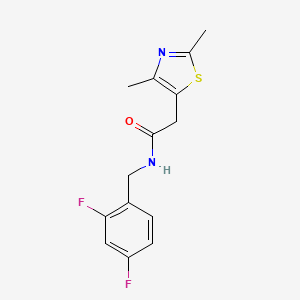
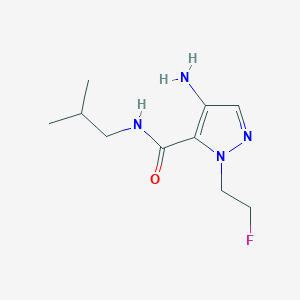
![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)
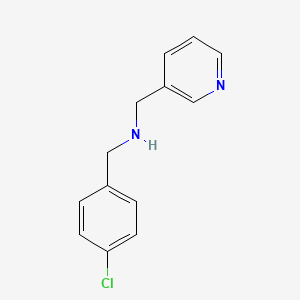
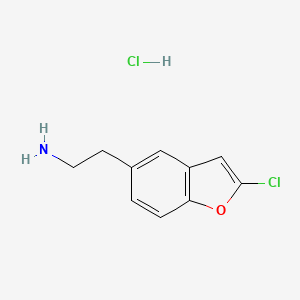
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid](/img/structure/B2849433.png)
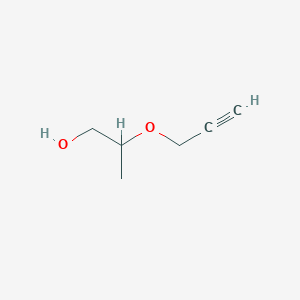

![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2849439.png)
